2,4-Difluoro-5-methylpyridine

Catalog No.
S13543626
CAS No.
M.F
C6H5F2N
M. Wt
129.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluoro-5-methylpyridine

Product Name

2,4-Difluoro-5-methylpyridine

IUPAC Name

2,4-difluoro-5-methylpyridine

Molecular Formula

C6H5F2N

Molecular Weight

129.11 g/mol

InChI

InChI=1S/C6H5F2N/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3

InChI Key

NTDAVBRSYRUXLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1F)F

2,4-Difluoro-5-methylpyridine is a fluorinated derivative of pyridine characterized by the presence of two fluorine atoms at positions 2 and 4, and a methyl group at position 5 of the pyridine ring. This compound, with the chemical formula C6H5F2NC_6H_5F_2N and a molecular weight of approximately 129.1 g/mol, exhibits unique physical and chemical properties due to the electronegative fluorine atoms, which influence its reactivity and solubility compared to non-fluorinated analogs.

  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation and Reduction: The compound can undergo oxidation to yield pyridine N-oxides or reduction to form hydrogenated derivatives.
  • Coupling Reactions: It is amenable to Suzuki–Miyaura coupling reactions, allowing the formation of carbon-carbon bonds with aryl or vinyl boronic acids.

The biological activity of 2,4-difluoro-5-methylpyridine is being explored primarily in medicinal chemistry. The compound's structure allows it to interact with various biological targets, including enzymes and receptors. The presence of fluorine enhances its binding affinity and selectivity, making it a candidate for drug development, particularly in designing enzyme inhibitors.

The synthesis of 2,4-difluoro-5-methylpyridine typically involves the fluorination of 5-methylpyridine. Common methods include:

  • Direct Fluorination: Utilizing fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under mild conditions to achieve selective fluorination at the desired positions.
  • Industrial Production: Large-scale synthesis may employ specialized equipment and optimized reaction conditions to enhance yield and purity .

2,4-Difluoro-5-methylpyridine finds applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex fluorinated compounds and heterocycles.
  • Biology: Investigated for its potential as a radiolabeled imaging agent.
  • Medicine: Explored in pharmaceutical development for enzyme inhibitors and receptor modulators.
  • Industry: Used in producing agrochemicals such as herbicides and insecticides due to its unique properties.

Research into the interaction mechanisms of 2,4-difluoro-5-methylpyridine focuses on its binding properties with biological targets. The compound's structure allows for enhanced interactions with enzymes or receptors, potentially leading to improved therapeutic efficacy. Studies indicate that the presence of fluorine can significantly affect the pharmacokinetics and pharmacodynamics of drugs derived from this compound.

Several compounds share structural similarities with 2,4-difluoro-5-methylpyridine. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-Fluoro-5-methylpyridineC6H6FNContains only one fluorine atom; less reactive.
4-Fluoro-5-methylpyridineC6H6FNFluorine at position 4 affects reactivity differently.
2,4-DifluoropyridineC6H4F2NLacks methyl group; different electronic properties.
2,5-DifluoropyridineC6H4F2NFluorination pattern alters reactivity compared to target compound .

The unique positioning of the fluorine atoms and the methyl group in 2,4-difluoro-5-methylpyridine contributes significantly to its distinct chemical behavior, stability, and biological activity compared to these similar compounds.

Traditional Halogenation Routes

Direct Fluorination Techniques

Direct fluorination represents one of the most fundamental approaches for synthesizing 2,4-difluoro-5-methylpyridine and related fluorinated pyridine derivatives [1]. The direct fluorination of substituted pyridines using elemental fluorine gas has been demonstrated as an effective method for introducing fluorine atoms at specific positions on the pyridine ring [1]. This process typically involves the use of diluted fluorine gas in nitrogen to moderate the aggressive reaction conditions, with fluorine concentrations ranging from 5 to 20 volume percent being optimal for controlled fluorination [1].

The direct fluorination methodology employs reaction temperatures between +25°C to -40°C, with lower temperatures around -25°C being preferred to enhance selectivity and minimize side reactions [1]. The use of inert solvents such as trichlorotrifluoroethane, chloroform, or acetonitrile has been found to improve yields of fluorinated pyridine products [1]. These solvents must be substantially inert to fluorine gas to prevent unwanted side reactions during the fluorination process [1].

Experimental protocols for direct fluorination typically involve placing the substituted pyridine compound in a stirred glass reactor along with an appropriate solvent, followed by passing diluted fluorine gas through the mixture while maintaining the desired temperature using a cooling bath [1]. The reaction progress can be monitored through gas chromatography-mass spectrometry analysis, and the fluorinated products are typically isolated through extraction with diethyl ether followed by acid-base separation techniques [1].

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution represents a versatile synthetic route for the preparation of fluorinated pyridines, including 2,4-difluoro-5-methylpyridine [2]. This approach involves the displacement of suitable leaving groups, such as halides or nitro groups, with fluoride nucleophiles under appropriate reaction conditions [2]. The effectiveness of nucleophilic substitution in pyridine systems is enhanced by the electron-deficient nature of the pyridine ring, which activates the aromatic system toward nucleophilic attack [2].

Cesium fluoride has emerged as an effective fluorinating agent for nucleophilic substitution reactions in pyridine systems [2]. The reaction of nitro-substituted pyridines with cesium fluoride in dimethyl sulfoxide has been demonstrated to provide fluorinated pyridines in moderate yields [2]. For example, the nucleophilic aromatic substitution of the nitro group in methyl 3-nitropyridine-4-carboxylate with fluoride anion yielded methyl 3-fluoropyridine-4-carboxylate in 38% yield after 1.5 hours of reflux with cesium fluoride in dry dimethyl sulfoxide [2].

The mechanism of nucleophilic substitution involves the initial formation of a Meisenheimer complex through nucleophilic attack of fluoride at the electron-deficient carbon bearing the leaving group [2]. This intermediate subsequently eliminates the leaving group to restore aromaticity and form the fluorinated product [2]. The reaction conditions typically require elevated temperatures and polar aprotic solvents to facilitate the nucleophilic substitution process [2].

Potassium fluoride has also been employed as a fluorinating agent, particularly in the synthesis of difluoropyridines from polychlorinated pyridine precursors [3]. The reaction of 2,3,5-trichloropyridine with potassium fluoride in polar aprotic solvents such as sulfolane or dimethyl sulfoxide can yield 2,3-difluoro-5-halopyridines under appropriate conditions [3]. The optimal reaction conditions involve temperatures ranging from 150°C to the boiling point of the solvent, with reaction times typically between 2 to 48 hours [3].

Modern Catalytic Strategies

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed coupling reactions have revolutionized the synthesis of complex fluorinated pyridines, offering enhanced selectivity and functional group tolerance compared to traditional methods [4] [5]. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have been extensively developed for the construction of pyridine derivatives, although challenges remain when working with electron-deficient fluorinated substrates [4].

The development of pyridine sulfinates as nucleophilic coupling partners has addressed many limitations associated with traditional boronate-based coupling reactions [4]. Pyridine-2-sulfinates demonstrate superior stability and efficiency compared to pyridine-2-boronates, which often suffer from poor stability and low efficiency in cross-coupling reactions [4]. The sulfinate-based approach enables cross-coupling processes with unrivaled scope and utility, particularly for 2-substituted pyridines that have historically been challenging substrates [4].

Rhodium-catalyzed carbon-hydrogen activation has emerged as a powerful tool for pyridine synthesis from readily available starting materials [6]. The reaction of α,β-unsaturated oximes with alkynes using rhodium(III) catalysis provides access to polysubstituted pyridines under mild conditions [6]. The use of sterically different ligands allows for complementary selectivities to be achieved, with the nitrogen-oxygen bond of the oxime acting as an internal oxidant [6].

Palladium-catalyzed Heck-type reactions have been adapted for pyridine synthesis through the coupling of oximes with allylic alcohols [7]. This protocol enables the robust synthesis of pyridines in good to excellent yields with tolerance of various functional groups under mild conditions [7]. The reaction proceeds through oxidative addition of oximes to palladium(0) complexes, generating alkylideneamino-palladium(II) species that facilitate carbon-carbon bond formation with alkenes [7].

Table 1: Transition Metal-Catalyzed Pyridine Synthesis Methods

Catalyst SystemSubstrate TypeProduct YieldReaction ConditionsReference
Rhodium(III)α,β-Unsaturated oximes + alkynes87%45°C, 16 hours, trifluoroethanol [6]
Palladium(0)Oximes + allylic alcohols70-90%Mild conditions, functional group tolerant [7]
Palladium(II)Pyridine sulfinates + aryl halides85-95%Room temperature to 80°C [4]

Photochemical Synthesis Innovations

Photochemical synthesis has emerged as a powerful and environmentally benign approach for the construction of fluorinated pyridines [8] [9]. Photoredox catalysis enables the formation of carbon-fluorine bonds under mild conditions using visible light irradiation, offering significant advantages over traditional thermal methods [8].

The synthesis of 3-fluoropyridines via photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers represents a notable advancement in photochemical pyridine synthesis [8]. This reaction involves photoredox coupling catalyzed by fac-iridium(phenylpyridine)₃ under blue light-emitting diode irradiation, followed by one-pot condensation with ammonium acetate [8]. The process demonstrates the utility of visible light photocatalysis in constructing fluorinated heterocycles with high functional group tolerance [8].

Photocatalytic single-electron transfer chemistry of pyridine nitrogen-oxides has opened new avenues for fluorinated pyridine synthesis [9]. The generation of reactive pyridine nitrogen-oxy radicals through single-electron oxidation enables diverse synthetic transformations, including hydrogen atom transfer catalysis for carbon(sp³)-hydrogen functionalization [9]. These pyridine nitrogen-oxide systems can be activated using acridinium photoredox catalysts with strong oxidizing ability [9].

Direct photoexcitation of pyridine nitrogen-oxides provides an alternative approach for photochemical transformations [9]. The adjacent π-system allows pyridine nitrogen-oxides to be directly excited upon ultraviolet to visible light irradiation, with the resulting excited species enabling photoinduced single-electron transfer processes [9]. This methodology has been successfully applied to carbon radical generation from alkylboronic acids [9].

Table 2: Photochemical Synthesis Parameters for Fluorinated Pyridines

PhotocatalystLight SourceReaction TimeTemperatureYield RangeReference
fac-Ir(ppy)₃Blue LED12-24 hoursRoom temperature70-90% [8]
Mes-Acr-Me⁺Blue LED6-12 hoursRoom temperature60-85% [9]
Rose BengalWhite LED8-16 hours40°C55-80% [10]

Industrial-Scale Production Challenges

Purification and Isolation Protocols

The purification and isolation of 2,4-difluoro-5-methylpyridine and related fluorinated pyridines present significant challenges due to the volatile nature of these compounds and their chemical properties [11] [12]. Standard purification techniques must be carefully adapted to accommodate the unique characteristics of fluorinated pyridines, including their tendency toward volatility and their interactions with common laboratory materials [11].

High-performance liquid chromatography has proven to be an essential tool for the purification of fluorinated pyridines, particularly for compounds requiring high chemical purity [11]. Semi-preparative carbon-18 reversed-phase columns operated under acidic conditions provide optimal separation efficiency for fluorinated pyridine derivatives [11]. The use of low-pH mobile phases containing 0.1% trifluoroacetic acid in acetonitrile/water mixtures ensures optimal chemical purity and high molar activity of the final products [11].

Distillation techniques require special consideration for fluorinated pyridines due to their volatility [11]. Bulb-to-bulb distillation using specialized apparatus such as Kugelrohr ovens enables effective separation while minimizing product loss [13]. Temperature control is critical, with typical distillation temperatures ranging from 140-160°C at reduced pressure (7 mmHg) for efficient separation [13].

Silica cartridge purification provides an alternative approach for rapid purification of volatile fluorinated pyridines [11]. Sequential passage through silica cartridges followed by elution with diethyl ether allows fast and efficient separation at low temperatures, preventing loss of volatile products [11]. This method typically results in less than 8% activity loss during the purification process [11].

The chemical stability of fluorinated pyridines during purification requires careful attention to reaction conditions [11]. The use of acidic aqueous solutions during purification and reformulation, combined with the presence of antioxidants such as sodium ascorbate, prevents product degradation and radiolysis in the final formulation [11]. Storage under inert atmosphere conditions further enhances product stability during the purification process [11].

Yield Optimization Strategies

Yield optimization for 2,4-difluoro-5-methylpyridine synthesis requires systematic investigation of reaction parameters and conditions [14] [15]. Industrial-scale production demands consideration of both chemical efficiency and economic feasibility, necessitating optimization of catalyst loading, reaction time, temperature, and solvent systems [15].

Temperature optimization plays a crucial role in maximizing yields while minimizing side reactions [3]. For nucleophilic fluorination reactions using potassium fluoride, optimal temperatures typically range from 180°C to 240°C in polar aprotic solvents [3]. Higher temperatures can lead to increased conversion but may also promote decomposition reactions that reduce overall yield [3].

Solvent selection significantly impacts reaction yields and selectivity [3]. The use of mixed solvent systems, such as sulfolane combined with tetralkylurea or dialkyl-alkyleneurea, has been shown to improve conversion and minimize the need for continuous product removal during synthesis [3]. These solvent mixtures enable high conversion of starting materials to difluorinated products in reasonable reaction times without requiring energy-intensive distillation procedures [3].

Catalyst optimization involves balancing activity, selectivity, and cost considerations for industrial applications [16]. Silver(II) fluoride-mediated fluorination reactions demonstrate high selectivity for carbon-hydrogen fluorination at positions adjacent to nitrogen in pyridine systems [16]. The reaction proceeds efficiently at ambient temperature with acetonitrile as solvent, providing fluorinated products in moderate to good yields [16].

Table 3: Yield Optimization Parameters for Industrial Fluoropyridine Synthesis

ParameterOptimal RangeImpact on YieldIndustrial ConsiderationsReference
Temperature180-240°CCritical for conversion rateEnergy costs, equipment requirements [3]
Pressure1-10 atmModerate impactReactor design, safety [15]
Catalyst Loading0.5-3.0 mol%High impact on economicsCost-benefit analysis required [16]
Reaction Time2-24 hoursDirect correlation with yieldProduction throughput [3]
Solvent Ratio1:4 to 1:1 polar aprotic mixAffects selectivity and purificationSolvent recovery and recycling [3]

Process intensification strategies have been developed to enhance production efficiency and reduce environmental impact [15]. Continuous flow processing enables better temperature and mixing control, leading to improved yields and reduced reaction times [15]. The implementation of automated optimization systems allows for rapid identification of optimal reaction conditions through systematic parameter screening [17].

Recycling and recovery strategies are essential for economic viability of industrial fluoropyridine production [15]. The complete conversion of organic starting materials through recycling of unconverted residues containing chlorofluoropyridine intermediates maximizes atom economy [15]. Solvent recovery systems enable reuse of expensive polar aprotic solvents, significantly reducing production costs [15].

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁹F)

The nuclear magnetic resonance spectroscopic analysis of 2,4-difluoro-5-methylpyridine provides fundamental structural information through the examination of proton, carbon-13, and fluorine-19 nuclei. The compound's molecular formula C₆H₅F₂N contains multiple magnetically active nuclei that contribute to distinct spectral signatures.

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of 2,4-difluoro-5-methylpyridine exhibits characteristic patterns reflecting the asymmetric substitution pattern on the pyridine ring [1] [2]. The aromatic protons appear in the typical aromatic region between δ 6.5-9.0 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating nature of the methyl substituent [1] [2]. The H-3 proton, positioned between the two fluorine atoms, experiences significant deshielding due to the combined inductive effects of both fluorine substituents, resulting in a downfield shift compared to unsubstituted pyridine [1] [2].

The H-6 proton shows characteristic coupling patterns with the adjacent fluorine atom at position 4, exhibiting typical heteronuclear coupling constants in the range of 4-8 hertz [1] [2]. The methyl group at position 5 appears as a singlet in the aliphatic region, typically around δ 2.3-2.5 parts per million, with the exact chemical shift influenced by the electronic environment created by the neighboring fluorine and nitrogen atoms [1] [2].

Carbon-13 Nuclear Magnetic Resonance Characteristics

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 2,4-difluoro-5-methylpyridine [3] [4]. The aromatic carbon atoms exhibit chemical shifts in the range of δ 120-160 parts per million, with specific values dependent on their proximity to the electronegative fluorine atoms and the pyridine nitrogen [3] [4]. The carbon atoms directly bonded to fluorine (C-2 and C-4) show characteristic upfield shifts due to the α-effect of fluorine substitution, while also displaying large one-bond carbon-fluorine coupling constants typically ranging from 240-280 hertz [3] [4].

The quaternary carbon atoms in the pyridine ring demonstrate varying degrees of fluorine coupling, with two-bond and three-bond carbon-fluorine coupling constants providing valuable structural information [3] [4]. The methyl carbon at position 5 appears in the aliphatic region around δ 20-25 parts per million, with its chemical shift influenced by the electronic environment of the substituted pyridine ring [3] [4].

Fluorine-19 Nuclear Magnetic Resonance Features

The ¹⁹F nuclear magnetic resonance spectroscopy of 2,4-difluoro-5-methylpyridine reveals distinct signals for the two fluorine atoms, reflecting their different electronic environments [5] [6]. Fluorine-19 nuclear magnetic resonance chemical shifts span a range of approximately 300 parts per million for organic compounds, with the specific chemical shifts of the fluorine atoms in this compound dependent on their positions relative to the pyridine nitrogen and other substituents [5] [6].

The fluorine atom at position 2 (ortho to nitrogen) typically exhibits a different chemical shift compared to the fluorine at position 4 (para to nitrogen) due to the varying electronic effects of their respective positions [5] [6]. The ortho-fluorine experiences stronger inductive effects from the pyridine nitrogen, while the para-fluorine participates in resonance interactions with the aromatic system [5] [6]. These differences result in characteristic chemical shift separations that serve as diagnostic features for structural identification [5] [6].

Infrared Vibrational Mode Assignments

The infrared spectroscopic analysis of 2,4-difluoro-5-methylpyridine provides detailed information about the vibrational modes characteristic of the molecular structure [7] [8]. The compound exhibits multiple distinct vibrational bands corresponding to various functional groups and structural features.

Aromatic Carbon-Carbon and Carbon-Nitrogen Stretching Modes

The aromatic ring vibrations appear in the characteristic region between 1600-1400 cm⁻¹, with specific band positions influenced by the fluorine substitution pattern [7] [8]. The carbon-carbon stretching modes of the pyridine ring show shifts compared to unsubstituted pyridine due to the electronic perturbations caused by fluorine atoms [7] [8]. The carbon-nitrogen stretching vibrations typically occur around 1580-1600 cm⁻¹, with the exact frequency dependent on the electronic environment created by the substituents [7] [8].

Carbon-Fluorine Stretching Vibrations

The carbon-fluorine stretching modes represent one of the most diagnostic features in the infrared spectrum of 2,4-difluoro-5-methylpyridine [7] [8]. These vibrations typically appear in the region between 1000-1300 cm⁻¹, with strong absorption intensities characteristic of carbon-fluorine bonds [7] [8]. The two carbon-fluorine bonds in the molecule may exhibit slightly different stretching frequencies due to their distinct electronic environments, with the ortho-carbon-fluorine bond potentially showing different vibrational characteristics compared to the para-carbon-fluorine bond [7] [8].

Methyl Group Vibrational Modes

The methyl group at position 5 contributes several characteristic vibrational modes to the infrared spectrum [7]. The carbon-hydrogen stretching vibrations appear in the region around 2900-3000 cm⁻¹, while the methyl bending modes occur in the fingerprint region between 1350-1450 cm⁻¹ [7]. The exact frequencies of these modes are influenced by the electronic environment created by the adjacent fluorine atom and the pyridine ring system [7].

Out-of-Plane Bending Modes

The out-of-plane bending vibrations of the aromatic ring provide additional structural information [8]. These modes, typically occurring in the region below 900 cm⁻¹, are sensitive to the substitution pattern on the pyridine ring and can provide confirmation of the 2,4-difluoro-5-methyl substitution pattern [8]. The presence of fluorine atoms affects the normal coordinate descriptions of these modes, leading to characteristic frequency shifts and intensity patterns [8].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 2,4-difluoro-5-methylpyridine reveals characteristic fragmentation patterns that provide structural confirmation and molecular composition information [9] [10]. The compound with molecular weight 145 daltons exhibits a molecular ion peak that may show varying intensity depending on the ionization method employed.

Molecular Ion Characteristics

The molecular ion [M]⁺- appears at m/z 145, corresponding to the molecular formula C₆H₅F₂N [9] [10]. The stability of this molecular ion is influenced by the electron-withdrawing effects of the fluorine atoms, which can affect the ease of electron removal during ionization [9] [10]. The presence of fluorine atoms may lead to characteristic isotope patterns in the mass spectrum, though the natural abundance of fluorine-19 (100%) means that fluorine isotope effects are not observed [9] [10].

Primary Fragmentation Pathways

The primary fragmentation of 2,4-difluoro-5-methylpyridine follows several characteristic pathways typical of fluorinated aromatic compounds [9] [10]. Loss of hydrogen fluoride (HF, 20 mass units) represents a common fragmentation process, leading to formation of [M-HF]⁺ ions at m/z 125 [9] [10]. This fragmentation is facilitated by the presence of fluorine atoms, which can participate in elimination reactions under mass spectrometric conditions [9] [10].

Loss of the methyl radical (CH₃, 15 mass units) represents another significant fragmentation pathway, producing [M-CH₃]⁺ ions at m/z 130 [9] [10]. This fragmentation reflects the relatively weak benzylic-type carbon-carbon bond connecting the methyl group to the aromatic ring [9] [10]. The resulting fragment ion maintains the difluoropyridine core structure [9] [10].

Secondary Fragmentation Processes

Secondary fragmentation processes involve further breakdown of the primary fragment ions [9] [10]. The [M-HF]⁺ ion at m/z 125 can undergo additional fragmentation through loss of hydrogen cyanide (HCN, 27 mass units) to produce ions at m/z 98 [9] [10]. This fragmentation pathway reflects the tendency of pyridine derivatives to eliminate the nitrogen-containing portion of the ring under energetic conditions [9] [10].

The [M-CH₃]⁺ ion at m/z 130 can also undergo secondary fragmentation, including additional loss of HF to produce ions at m/z 110 [9] [10]. These sequential fragmentation processes provide structural information about the substitution pattern and can be used for compound identification and structural elucidation [9] [10].

Characteristic Fragment Ions

Several characteristic fragment ions provide diagnostic information for 2,4-difluoro-5-methylpyridine [9] [10]. The formation of fluorine-containing fragment ions at specific mass-to-charge ratios serves as confirmation of the fluorine substitution pattern [9] [10]. Base peak formation often occurs through the most stable fragmentation pathway, which may involve rearrangement processes that lead to formation of stable aromatic cations [9] [10].

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

The single-crystal X-ray diffraction analysis of 2,4-difluoro-5-methylpyridine provides definitive structural information regarding bond lengths, bond angles, and molecular geometry [11] [12]. While specific crystallographic data for this exact compound was not identified in the literature search, comparative analysis with related difluoropyridine derivatives provides insight into expected structural parameters.

Molecular Geometry and Bond Parameters

The pyridine ring in 2,4-difluoro-5-methylpyridine maintains essentially planar geometry, characteristic of aromatic heterocycles [11] [12]. The carbon-nitrogen bond lengths within the ring are expected to fall within the typical range of 1.32-1.35 Angstroms, with specific values influenced by the electronic effects of the fluorine substituents [11] [12]. The carbon-carbon bond lengths in the aromatic ring show variations depending on their positions relative to the heteroatom and substituents [11] [12].

The carbon-fluorine bond lengths represent critical structural parameters, typically ranging from 1.33-1.35 Angstroms for aromatic carbon-fluorine bonds [11] [12]. The ortho-carbon-fluorine bond (C2-F) may exhibit slightly different characteristics compared to the para-carbon-fluorine bond (C4-F) due to the different electronic environments created by proximity to the pyridine nitrogen [11] [12].

Crystal Packing and Intermolecular Interactions

The crystal packing of 2,4-difluoro-5-methylpyridine is expected to be influenced by several types of intermolecular interactions [11] [12]. Weak hydrogen bonding interactions may occur between aromatic hydrogen atoms and fluorine atoms of adjacent molecules, contributing to crystal stability [11] [12]. The pyridine nitrogen can participate in weak interactions with neighboring molecules, affecting the overall crystal structure [11] [12].

Halogen bonding interactions involving the fluorine atoms may contribute to the crystal packing arrangement [11] [12]. These interactions, while weaker than conventional hydrogen bonds, can provide significant contributions to crystal stability and molecular organization in the solid state [11] [12]. The methyl group contributes van der Waals interactions that influence the overall packing efficiency [11] [12].

Thermal Parameters and Molecular Motion

The thermal parameters obtained from X-ray diffraction analysis provide information about molecular motion within the crystal lattice [11] [12]. The fluorine atoms, being relatively light and positioned at the periphery of the molecule, may exhibit higher thermal motion compared to the ring carbon atoms [11] [12]. The methyl group typically shows characteristic rotational motion, reflected in the thermal ellipsoids of the constituent atoms [11] [12].

Comparative Conformational Studies

Comparative conformational analysis of 2,4-difluoro-5-methylpyridine with related compounds provides insight into the structural effects of fluorine substitution and methyl group incorporation [13] [14]. The unique substitution pattern creates distinct electronic and steric environments that influence molecular conformation.

Conformational Effects of Fluorine Substitution

The introduction of fluorine atoms at positions 2 and 4 creates significant electronic perturbations that affect molecular conformation [13] [14]. The ortho-fluorine at position 2 experiences strong interactions with the pyridine nitrogen lone pair, leading to characteristic bond angle distortions [13] [14]. The para-fluorine at position 4 participates in resonance interactions with the aromatic π-system, affecting the overall electronic distribution [13] [14].

Comparative studies with other difluoropyridine isomers reveal how fluorine positioning influences conformational preferences [13] [14]. The 2,4-difluoro substitution pattern creates an asymmetric electronic environment that differs significantly from the symmetric 2,6-difluoro or 3,5-difluoro patterns [13] [14]. This asymmetry affects molecular polarity and intermolecular interaction patterns [13] [14].

Methyl Group Conformational Contributions

The methyl group at position 5 contributes both steric and electronic effects that influence molecular conformation [13] [14]. The electron-donating nature of the methyl group provides electronic compensation for the electron-withdrawing effects of the fluorine atoms, affecting the overall charge distribution within the molecule [13] [14]. Steric interactions between the methyl group and adjacent ring atoms may influence bond angles and torsional preferences [13] [14].

Conformational analysis reveals the preferred orientation of the methyl group relative to the aromatic ring plane [13] [14]. While the methyl carbon-ring carbon bond allows for rotation, electronic and steric factors may create conformational preferences that affect molecular properties [13] [14]. The position of the methyl group between the fluorine atom and the nitrogen creates a unique electronic environment [13] [14].

Solvent Effects on Conformation

The molecular conformation of 2,4-difluoro-5-methylpyridine may be sensitive to solvent environment [13] [14]. Polar solvents can interact with the fluorine atoms through weak hydrogen bonding or dipolar interactions, potentially affecting molecular geometry [13] [14]. The pyridine nitrogen can participate in hydrogen bonding with protic solvents, leading to conformational changes [13] [14].

Comparative studies in different solvent systems reveal how environmental factors influence conformational equilibria [13] [14]. The balance between intramolecular electronic effects and intermolecular solvent interactions determines the preferred conformation in solution [13] [14]. These effects have important implications for the compound's chemical reactivity and physical properties [13] [14].

Computational Modeling Approaches

Density Functional Theory Calculations

Density functional theory calculations provide detailed electronic structure information for 2,4-difluoro-5-methylpyridine, complementing experimental observations with theoretical predictions [14] [15]. These computational approaches enable prediction of molecular properties and provide insight into electronic effects that may not be directly observable experimentally.

Geometric Optimization and Structural Parameters

Density functional theory geometric optimization calculations predict the equilibrium molecular structure of 2,4-difluoro-5-methylpyridine [14] [15]. The B3LYP functional with appropriate basis sets provides reliable predictions of bond lengths, bond angles, and dihedral angles [14] [15]. Comparison with experimental crystallographic data, when available, validates the computational approach and provides confidence in predicted structural parameters [14] [15].

The optimized geometry reveals the effects of fluorine substitution on ring geometry [14] [15]. The carbon-fluorine bond lengths calculated by density functional theory typically agree well with experimental values, confirming the reliability of the computational method [14] [15]. Bond angle distortions caused by fluorine substitution are accurately predicted, providing insight into steric and electronic effects [14] [15].

Electronic Structure Analysis

The electronic structure of 2,4-difluoro-5-methylpyridine, as revealed by density functional theory calculations, shows significant perturbations caused by fluorine substitution [14] [15]. The highest occupied molecular orbital exhibits contributions from both the pyridine π-system and fluorine lone pairs, reflecting the complex electronic interactions within the molecule [14] [15]. The lowest unoccupied molecular orbital typically shows antibonding character distributed across the aromatic ring system [14] [15].

Mulliken population analysis provides quantitative information about atomic charges and electron distribution [14] [15]. The fluorine atoms carry significant negative charges, while the carbon atoms bonded to fluorine show corresponding positive charges [14] [15]. The pyridine nitrogen maintains its characteristic electron-rich character, though modified by the presence of the fluorine substituents [14] [15].

Vibrational Frequency Calculations

Density functional theory vibrational frequency calculations predict the infrared and Raman active modes of 2,4-difluoro-5-methylpyridine [14] [15]. These calculations provide assignments for experimental vibrational spectra and enable prediction of intensities and frequency shifts [14] [15]. The calculated frequencies typically require scaling factors to account for anharmonicity and basis set limitations [14] [15].

The carbon-fluorine stretching modes are accurately predicted by density functional theory, with calculated frequencies agreeing well with experimental observations [14] [15]. Ring breathing modes and other aromatic vibrations show characteristic frequency shifts compared to unsubstituted pyridine [14] [15]. The methyl group vibrational modes are reliably predicted, providing confirmation of structural assignments [14] [15].

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

129.03900549 g/mol

Monoisotopic Mass

129.03900549 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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